(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

Asymmetric synthesis Chiral quality control Optical rotation

For reproducible enantioselective synthesis of BINAP and phosphoramidite ligands, (R)-BINOL bis(triflate) provides essential configurational stability and electrophilic reactivity. - Delivers BINAP in 57-84% yield, achieving >99% ee in pharmaceutical hydrogenation. - Triflate group (σp 0.47) yields 10⁵-fold rate enhancement over mesylate, enabling quantitative mono-substitution and rapid surface loading. - Supplied at ≥96% HPLC purity with verified specific rotation to ensure downstream chiral integrity.

Molecular Formula C22H12F6O6S2
Molecular Weight 550.5 g/mol
CAS No. 128544-05-8
Cat. No. B136744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)
CAS128544-05-8
Molecular FormulaC22H12F6O6S2
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C22H12F6O6S2/c23-21(24,25)35(29,30)33-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)34-36(31,32)22(26,27)28/h1-12H
InChIKeyOYJLCOSEYYZULE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-BINOL Bis(triflate): Core Chiral Intermediate for Asymmetric Ligand Synthesis


(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) (CAS 128544-05-8), commonly referred to as (R)-BINOL bis(triflate) or (R)-BINOL ditriflate, is an axially chiral bis-electrophile belonging to the class of C2-symmetric binaphthyl derivatives. The compound features two trifluoromethanesulfonate (triflate, OTf) groups at the 2,2'-positions of the (R)-1,1'-binaphthalene scaffold, imparting high electrophilic reactivity and configurational stability . With a molecular formula of C22H12F6O6S2 and a molecular weight of 550.45 g/mol, it serves as a pivotal intermediate for constructing enantiopure phosphine ligands (e.g., BINAP), phosphoramidites, and other chiral catalysts essential for asymmetric synthesis [1]. The compound is a solid at room temperature (melting point 82–87 °C) and is supplied with certified enantiomeric purity by major chemical vendors .

Chiral IntermediateEnantiopure building block for atropisomeric phosphine ligands
Electrophilic ReactivityTriflate leaving groups enable mild Pd/Ni-catalyzed couplingsReported configurational stability under 80 °C
Procurement BasisCertified enantiomeric purity (chiral HPLC) supports stereochemical-control workflow

Why (R)-BINOL Bis(triflate) Cannot Be Replaced by Generic Analogs


Generic bis-triflates or alternative leaving-group analogs (e.g., BINOL bis-mesylate, bis-tosylate) fail to replicate the performance of (R)-BINOL bis(triflate) because three parameters—enantiomeric identity, leaving-group potency, and configurational integrity—must simultaneously be controlled. The (S)-enantiomer produces ligands of opposite absolute configuration, leading to the wrong stereochemical outcome . Weaker leaving groups (mesylate, σp = 0.33) exhibit dramatically lower reactivity in Pd-catalyzed phosphination and Suzuki–Miyaura couplings, often necessitating harsher conditions that risk racemization of the atropisomeric axis [1]. Even within the triflate family, commercial (R)-enantiomer lots differ in minimum HPLC purity (96.0% vs. 93.0% for the (S)-enantiomer from the same supplier), directly impacting the enantiomeric excess of downstream ligands . These interdependent factors make simple one-to-one substitution unreliable for procurement aimed at reproducible asymmetric catalysis outcomes.

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Enantiomer mismatch: (S)-BINOL bis(triflate) yields opposite absolute configuration in ligands; optical rotation sign reversal may be an early indicator.

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Weaker leaving groups: BINOL bis-mesylate or bis-tosylate (lower Hammett σp) may require higher coupling temperatures, increasing atropisomer racemization risk.

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Purity differential: Enantiomer lots differ in specified HPLC purity; even 3–5% opposite enantiomer can erode downstream ee by 4–10%.

Quantitative Evidence Differentiating (R)-BINOL Bis(triflate) from Closest Analogs


Optical Rotation as a Chiral Identity and Quality Control Check

The (R)-enantiomer of BINOL bis(triflate) exhibits a specific rotation [α]20/D of −135 to −154 deg (C=1, THF), which is equal in magnitude but opposite in sign to the (S)-enantiomer (+135 to +154 deg) . In chloroform, the (R)-enantiomer displays [α]20/D = −148° (c 1.0, CHCl3), again opposite to the (S)-enantiomer (+148°) . In contrast, the parent (R)-BINOL diol shows a much smaller specific rotation of approximately +35.5° (c=1, THF) [1]. This large optical rotation difference versus the parent diol and the sign inversion relative to the (S)-bis(triflate) provide two orthogonal checks for confirming enantiomeric identity and detecting racemization during storage or handling.

Optical Rotation
Head-to-head
−135 to −154 deg (c=1, THF) for (R)-bis(triflate); (S)-enantiomer +135 to +154 deg; parent diol ~+35.5 deg
Enantiomer-specific QC context; sign inversion confirms identity
Reported TCI lot specification; confirm with chiral HPLC
Asymmetric synthesis Chiral quality control Optical rotation

Triflate vs. Mesylate Leaving-Group Potency in Cross-Couplings

The para-substituent Hammett σp constant for the triflate group (OSO2CF3) is +0.47, compared to +0.33 for mesylate (OSO2CH3) and +0.29 for tosylate (OSO2C6H4CH3) [1]. This quantifies triflate as a substantially stronger electron-withdrawing group, which accelerates oxidative addition in Pd(0)-catalyzed cross-coupling reactions. In practice, BINOL bis(triflate) participates in Ni- and Pd-catalyzed phosphination at temperatures as low as 60–80 °C with diphenylphosphine to produce BINAP in 57–84% yield [2], while analogous BINOL bis(mesylate) requires temperatures exceeding 100 °C for comparable conversion, increasing the risk of atropisomer racemization (the biaryl rotation barrier of BINOL derivatives is approximately 25–30 kcal/mol, and racemization half-life drops sharply above 100 °C) [3].

Leaving-Group Potency
Class-level
Hammett σp: +0.47 (OTf) vs +0.33 (OMs)
Triflate accelerates oxidative addition; supports lower-temp couplings
Racemization half-life drops above 100 °C; data to verify for specific conditions
Cross-coupling Leaving group ability Hammett constants

Enantiomer-Specific HPLC Purity Specifications for Procurement

The (R)-enantiomer of BINOL bis(triflate) is supplied by TCI with a minimum HPLC purity of 96.0 area% (Product B2230), whereas the (S)-enantiomer from the same manufacturer carries a minimum HPLC purity specification of 93.0 area% (Product B2231) . Alternative suppliers such as Strem and Aladdin offer the (R)-enantiomer at 98% purity, further extending the available purity window . The 3.0 area% purity differential translates directly into the maximum theoretical enantiomeric excess achievable in subsequent phosphination steps: assuming the impurity is the (S)-enantiomer, the initial ee of the (R)-bis(triflate) at 96.0% purity could be as low as 92.0%, compared to 86.0% for the (S)-enantiomer at 93.0% purity—a 6% ee advantage before any synthetic manipulation [1].

HPLC Purity Spec
Head-to-head
(R)-enantiomer: min 96.0% (TCI); (S): 93.0%
Purity advantage reduces wrong-enantiomer carryover risk
Higher-grade suppliers offer 98%; verify lot-specific COA
Enantiomeric purity HPLC specification Procurement specification

Melting Point Range as a Purity and Identity Screen

The (R)-enantiomer of BINOL bis(triflate) melts at 82.0–87.0 °C as specified by TCI and 82–85 °C as reported by Strem . The (S)-enantiomer from TCI displays a slightly lower and narrower range of 81.0–85.0 °C . The CAS Common Chemistry database lists a melting point of 73–76 °C for the (S)-enantiomer, likely reflecting a lower-purity historical measurement [1]. The 1–2 °C upward shift and broader range for the (R)-enantiomer are consistent with its higher specified minimum purity. Melting point depression or broadening beyond these ranges serves as a rapid, low-cost indicator of degradation (hydrolysis of triflate groups) or contamination before committing the material to high-value catalytic syntheses.

Melting Point Range
Cross-study
82–87 °C (R); 81–85 °C (S); historical (S) 73–76 °C
Rapid identity/degradation screen before synthesis
Depression suggests triflate hydrolysis; store under inert atmosphere
Melting point Identity testing Purity screening

Bis-Triflate Route to BINAP: Yield and Configurational Integrity

The bis-triflate of BINOL is the established intermediate for the synthesis of BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl), the iconic chiral diphosphine ligand. Pd-catalyzed phosphination of (R)-BINOL bis(triflate) with diphenylphosphine proceeds in 57–84% isolated yield, with the published Organic Syntheses procedure reporting 68–75% yield at 60–80 °C over two steps from BINOL [1]. Crucially, the reaction proceeds with complete retention of axial chirality when conducted under the specified conditions (<80 °C). Alternative routes via BINOL dibromide (generated from BINOL and Br2PPh3 at 320 °C) suffer from lower yields and substantial racemization due to the extreme temperatures required, and are not amenable to enantiopure BINAP production [2]. The bis-triflate approach has become the universal method for both academic and industrial BINAP manufacturing.

BINAP Yield
Class-level
57–84% isolated yield with configurational retention; Org. Synth. 68–75%
Validated route for enantiopure BINAP; stereochemical fidelity confirmed
Pd(OAc)2/dppp, Ph2PH, 60–80 °C; independent replication recommended
BINAP synthesis Phosphination yield Configurational retention

Thermal Stability Profile vs. Lighter Chiral Electrophiles

The predicted boiling point of (R)-BINOL bis(triflate) is 578.8 ± 50.0 °C at 760 mmHg, with a flash point of 303.9 °C and a density of 1.591 g/cm³ . These values are substantially higher than those of smaller chiral bis-electrophiles such as (R)-BINOL dimethyl ether (predicted bp ~420 °C) or (R)-BINOL diethyl ether (~450 °C) . While the compound is not typically subjected to distillation, the high boiling point and flash point indicate strong intermolecular forces and thermal robustness, which translate into safer handling at elevated reaction temperatures (60–120 °C) commonly employed in Pd- and Ni-catalyzed coupling reactions without risk of evaporative loss or thermal decomposition.

Thermal Stability
Class-level
Predicted bp 578.8 °C; flash point 303.9 °C
Low volatility at typical coupling temperatures (60–120 °C)
QSPR model prediction; experimental verification limited
Thermal stability Boiling point High-temperature synthesis

Key Application Scenarios in Asymmetric Synthesis and Ligand Manufacturing


Kilogram-Scale Synthesis of Enantiopure BINAP for Hydrogenation

Pharmaceutical process chemistry groups requiring multi-kilogram quantities of (R)-BINAP for Rh-catalyzed asymmetric hydrogenation of prochiral olefins [1] cannot substitute (R)-BINOL bis(triflate) with the (S)-enantiomer or racemic material, as the resulting ligand would produce the wrong hydrogenation enantiomer. The bis-triflate route is the only method demonstrated at scale with configurational retention, delivering BINAP in 57–84% yield from BINOL via the bis-triflate intermediate [2]. Procurement must specify ≥96% HPLC purity (TCI B2230) to ensure the final BINAP meets pharmaceutical ee specifications (>99% ee after enrichment).

Parallel Synthesis of Chiral Phosphoramidite Ligand Libraries

Medicinal chemistry and methodology groups synthesizing diverse phosphoramidite ligands from (R)-BINOL bis(triflate) by sequential displacement of the two triflate groups with different amines [1] depend on the high leaving-group ability of triflate (σp = 0.47) to achieve quantitative mono-substitution under mild conditions (0 °C to rt). Weaker leaving groups (mesylate, σp = 0.33) result in incomplete conversion and statistical mixtures of mono- and bis-substitution products, complicating purification. The enantiomeric purity of the starting bis(triflate) directly propagates to the phosphoramidite library, making the 96.0% minimum HPLC specification a critical procurement parameter [2].

Axial-to-Central Chirality Transfer in P-Chirogenic Ligand Synthesis

The recent development of P-chirogenic phosphine ligands via Pd-catalyzed C–P cross-coupling of BINOL-based phosphoramidites with (R)-BINOL bis(triflate) [1] relies on the configurational stability of the (R)-bis(triflate) under coupling conditions (60–80 °C). The melting point specification (82–87 °C) and thermal stability ensure that the compound remains solid and non-racemized during the coupling reaction. Procurement of the (R)-enantiomer with verified specific rotation [α]20/D −135 to −154 deg (C=1, THF) is mandatory to achieve the reported >90% ee in the P-chirogenic products [2].

Immobilization on Solid Supports for Heterogeneous Catalysis

Materials chemistry groups immobilizing BINOL-derived chiral ligands on silica, polystyrene, or metal-organic frameworks use (R)-BINOL bis(triflate) as the electrophilic anchor point for nucleophilic tethering [1]. The high boiling point (578.8 °C) and thermal robustness of the bis-triflate allow solid-state grafting reactions at 80–120 °C without volatilization or decomposition. Comparison with BINOL bis(mesylate) shows that the triflate groups achieve >95% surface loading within 12 h, whereas mesylate-functionalized analogs require >48 h for comparable loading at identical temperatures [2], an efficiency advantage directly tied to the 10⁵-fold rate enhancement of triflate over mesylate leaving groups.

Application
Selection Property
Validation Focus
Asymmetric hydrogenation ligand research
Enantiomeric purity specification
HPLC purity ≥96% and optical rotation sign confirmation
Chiral phosphoramidite library synthesis
Leaving-group reactivity (triflate)
Mono-substitution selectivity under mild conditions (0 °C to rt)
P‑chirogenic ligand development
Configurational stability at elevated temperature
Melting point range 82–87 °C and chiral HPLC retention
Solid‑supported heterogeneous catalyst
Thermal robustness and surface grafting efficiency
High boiling point margin; reported faster loading vs mesylate
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